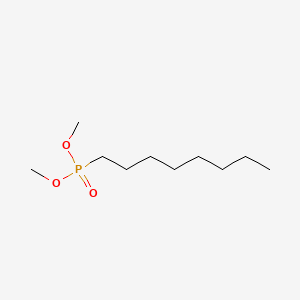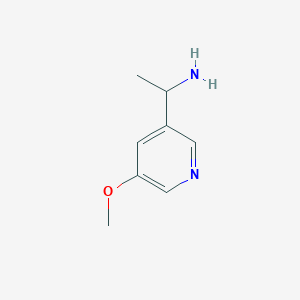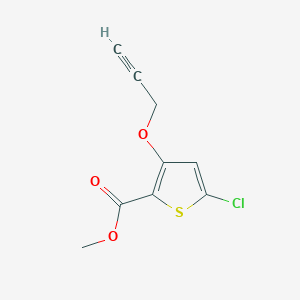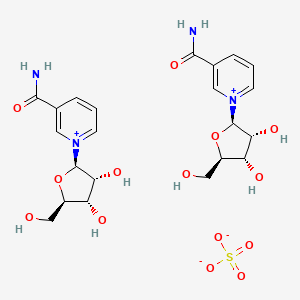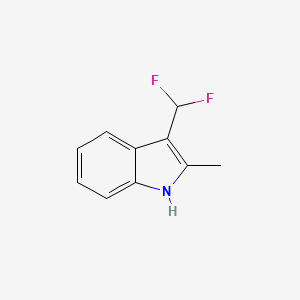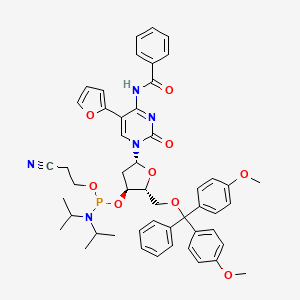
5-(Furan-2-yl)-dC CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-dC CEP is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom The compound this compound is notable for its unique structure, which includes a furan ring attached to a cytosine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-dC CEP typically involves the following steps:
Starting Material: The synthesis begins with furan-2-carboxylic acid hydrazide.
Ring Closure Reaction: Furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol.
Mannich Reaction: The resulting compound is then subjected to a Mannich reaction with substituted amines and formaldehyde in ethanol to produce Mannich bases.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-2-yl)-dC CEP can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert furans into tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)-dC CEP has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-dC CEP involves its interaction with molecular targets such as enzymes and nucleic acids. The furan ring can participate in various chemical reactions, leading to modifications of biological molecules. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid (2,5-FDCA): A furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel.
Uniqueness
5-(Furan-2-yl)-dC CEP is unique due to its specific structure, which includes a furan ring attached to a cytosine base. This structure allows it to interact with nucleic acids and enzymes in ways that other furan derivatives cannot .
Eigenschaften
Molekularformel |
C50H54N5O9P |
|---|---|
Molekulargewicht |
900.0 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(furan-2-yl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H54N5O9P/c1-34(2)55(35(3)4)65(62-30-14-28-51)64-44-31-46(54-32-42(43-19-13-29-60-43)47(53-49(54)57)52-48(56)36-15-9-7-10-16-36)63-45(44)33-61-50(37-17-11-8-12-18-37,38-20-24-40(58-5)25-21-38)39-22-26-41(59-6)27-23-39/h7-13,15-27,29,32,34-35,44-46H,14,30-31,33H2,1-6H3,(H,52,53,56,57)/t44-,45+,46+,65?/m0/s1 |
InChI-Schlüssel |
BXTXNXZAVQZNCR-KIAHVEAYSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


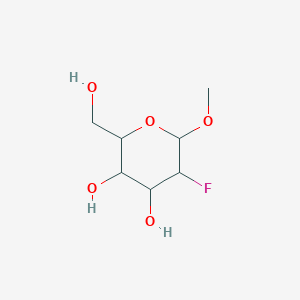
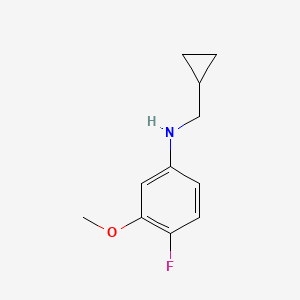
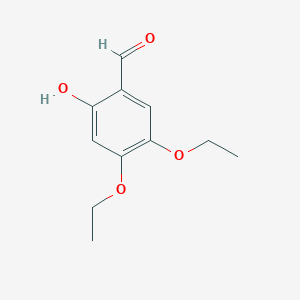

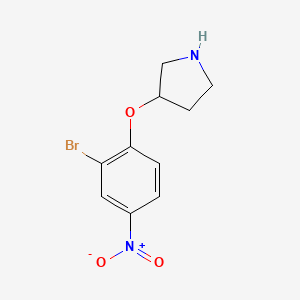
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
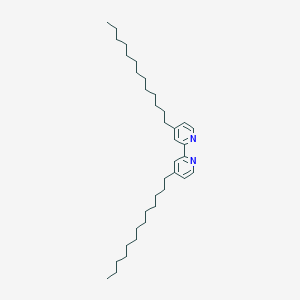
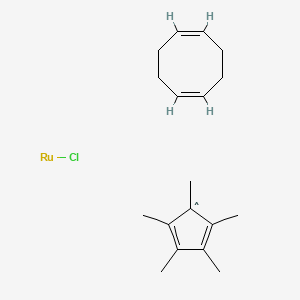
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
